2-(4-(3-(2-fluorophenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(4-(3-(2-fluorophenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl, ureido, phenyl, and thiophenyl groups, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(2-fluorophenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-fluoroaniline: This is achieved through the fluorination of aniline.
Formation of 2-fluorophenyl isocyanate: This intermediate is synthesized by reacting 2-fluoroaniline with phosgene.
Synthesis of 3-(2-fluorophenyl)urea: The reaction between 2-fluorophenyl isocyanate and aniline yields this intermediate.
Coupling with 4-aminophenylacetic acid: This step involves the reaction of 3-(2-fluorophenyl)urea with 4-aminophenylacetic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-(2-fluorophenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-(3-(2-fluorophenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic effects.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(4-(3-(2-fluorophenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide
- 2-(4-(3-(2-bromophenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide
- 2-(4-(3-(2-methylphenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide
Uniqueness
2-(4-(3-(2-fluorophenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-[(2-fluorophenyl)carbamoylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c21-17-5-1-2-6-18(17)24-20(26)23-15-9-7-14(8-10-15)12-19(25)22-13-16-4-3-11-27-16/h1-11H,12-13H2,(H,22,25)(H2,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLXKQGSFZJIJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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